2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
Description
2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione: is a complex organic compound characterized by its molecular formula C32H24N2O8 . This compound belongs to the class of benzoxazines, which are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-[2-(3,5-dimethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O8/c1-37-21-9-19(10-22(15-21)38-2)29-33-27-7-5-17(13-25(27)31(35)41-29)18-6-8-28-26(14-18)32(36)42-30(34-28)20-11-23(39-3)16-24(12-20)40-4/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZYAKGCAPJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC(=C6)OC)OC)C(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxyphenylamine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as Lewis acids can improve the yield and selectivity of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazine ring can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxylamines or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH, KOH).
Major Products Formed
Oxidation: : Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: : Hydroxylamines and amines, which are useful intermediates in pharmaceuticals.
Substitution: : Halogenated derivatives and alkylated products, which have applications in material science and organic synthesis.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of various benzoxazine derivatives, which are used in the development of new materials with unique properties.
Biology: : The compound and its derivatives can be used as probes in biological studies to understand cellular processes and interactions.
Industry: : Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione: is unique due to its structural complexity and the presence of multiple functional groups. Similar compounds include:
Benzoxazines: : These compounds share the benzoxazine ring structure but may differ in the substituents attached to the ring.
Quinones: : Derivatives of quinones can be structurally similar but lack the benzoxazine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
